[4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
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Overview
Description
[4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and a nitrophenyl carbonate group, which is often employed in the formation of urethanes and carbamates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.
Peptide Bond Formation: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like HBTU or DCC.
Carbonate Formation: The final step involves the reaction of the protected peptide with 4-nitrophenyl chloroformate to form the carbonate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and large-scale reactors to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The nitrophenyl carbonate group can participate in nucleophilic substitution reactions, forming urethanes or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines or alcohols are typically employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Urethanes or carbamates.
Scientific Research Applications
Chemistry
In chemistry, this compound is used in the synthesis of complex peptides and proteins due to its Fmoc protection group, which allows for selective deprotection and coupling reactions.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions and protein folding mechanisms.
Medicine
In medicine, derivatives of this compound may be explored for their potential as prodrugs or in drug delivery systems due to their ability to form stable urethane linkages.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive carbonate group.
Mechanism of Action
The mechanism of action of [4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate involves its ability to form stable urethane and carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The Fmoc group allows for selective deprotection, enabling precise control over the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: This compound shares structural similarities with the phenyl and carbonyl groups.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Another compound with similar phenyl and carbonyl groups.
Uniqueness
What sets [4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate apart is its combination of the Fmoc protection group and the nitrophenyl carbonate group, which provides unique reactivity and versatility in synthetic applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C39H38N6O11 |
---|---|
Molecular Weight |
766.8 g/mol |
IUPAC Name |
[4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C39H38N6O11/c1-22(41-35(47)23(2)42-38(50)54-21-32-30-9-5-3-7-28(30)29-8-4-6-10-31(29)32)36(48)44-33(19-34(40)46)37(49)43-25-13-11-24(12-14-25)20-55-39(51)56-27-17-15-26(16-18-27)45(52)53/h3-18,22-23,32-33H,19-21H2,1-2H3,(H2,40,46)(H,41,47)(H,42,50)(H,43,49)(H,44,48) |
InChI Key |
KVDVZTLIGXDKKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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